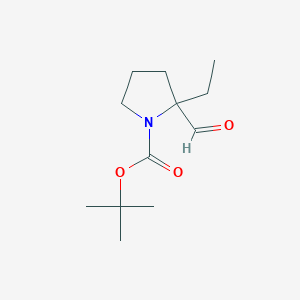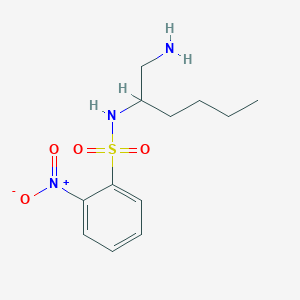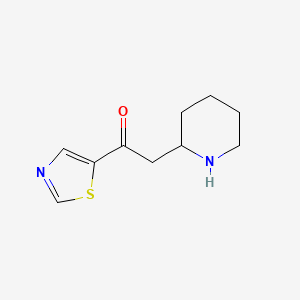
1-Boc-2-ethyl-2-formylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-2-ethyl-2-formylpyrrolidine is a chemical compound with the molecular formula C12H21NO3. It is a derivative of pyrrolidine, featuring a tert-butoxycarbonyl (Boc) protecting group, an ethyl group, and a formyl group attached to the pyrrolidine ring. This compound is primarily used in organic synthesis and research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Boc-2-ethyl-2-formylpyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of 2-ethylpyrrolidine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The resulting Boc-protected intermediate is then subjected to formylation using reagents like formic acid or formyl chloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Boc-2-ethyl-2-formylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed:
Oxidation: 1-Boc-2-ethyl-2-carboxypyrrolidine.
Reduction: 1-Boc-2-ethyl-2-hydroxymethylpyrrolidine.
Substitution: 2-ethyl-2-formylpyrrolidine
Wissenschaftliche Forschungsanwendungen
1-Boc-2-ethyl-2-formylpyrrolidine is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is employed in the design and synthesis of potential drug candidates, especially in the field of medicinal chemistry.
Industry: The compound finds applications in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 1-Boc-2-ethyl-2-formylpyrrolidine involves its interaction with specific molecular targets. The Boc group provides protection to the amine functionality, allowing selective reactions at other sites. The formyl group can participate in various chemical transformations, facilitating the synthesis of diverse compounds. The ethyl group enhances the compound’s lipophilicity, influencing its solubility and reactivity .
Vergleich Mit ähnlichen Verbindungen
1-Formylpyrrolidine: Lacks the Boc and ethyl groups, making it less versatile in synthetic applications.
1-Boc-2-formylpyrrolidine: Similar structure but without the ethyl group, affecting its reactivity and solubility.
tert-Butyl 2-formylpyrrolidine-1-carboxylate: Another Boc-protected pyrrolidine derivative with different substituents .
Uniqueness: 1-Boc-2-ethyl-2-formylpyrrolidine stands out due to its combination of the Boc protecting group, ethyl substituent, and formyl functionality. This unique structure allows for selective reactions and diverse applications in organic synthesis, making it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C12H21NO3 |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
tert-butyl 2-ethyl-2-formylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-5-12(9-14)7-6-8-13(12)10(15)16-11(2,3)4/h9H,5-8H2,1-4H3 |
InChI-Schlüssel |
PKUDVSLAHAZCED-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCCN1C(=O)OC(C)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B15274943.png)

![6-Methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B15274950.png)
![1-[(Dicyclopropylmethyl)amino]propan-2-ol](/img/structure/B15274961.png)

![({[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B15274981.png)

![N-[(4-chlorophenyl)methyl]thian-3-amine](/img/structure/B15274986.png)




![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B15275020.png)
![2-[2-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol](/img/structure/B15275024.png)
